BENGHE Foundational & Exploratory

Check Availability & Pricing

Solubility Profile & Process Engineering Guide:
2-(4-Methoxyphenoxy)-5-nitropyridine[1]

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

2-(4-Methoxyphenoxy)-5-
Compound Name:

nitropyridine
CAS No.: 71973-03-0

Cat. No.: B3151691

Get Quote

Executive Summary

This technical guide details the solubility landscape of 2-(4-Methoxyphenoxy)-5-nitropyridine
(CAS 71973-03-0), a critical intermediate in the synthesis of functionalized pyridine derivatives
for agrochemical and pharmaceutical applications.[1]

While specific quantitative solubility data (e.g., solubility curves) for this compound are sparse
in open literature, this guide synthesizes available experimental evidence from analogous diaryl
ether systems and nitropyridine chemistry.[2] It provides a predictive solubility model, validated
experimental protocols for in-house determination, and process engineering strategies for
purification and reaction optimization.[1][2]

Key Takeaway: The compound exhibits a classic "lipophilic nitro-aromatic" profile—highly
soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM,
Chloroform), moderately soluble in hot alcohols, and insoluble in water.[2]
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Chemical Identity & Physicochemical Properties[4]
[5]1[6][7][8][9][10][11][12]

Before establishing a solubility protocol, the fundamental properties of the solute must be
understood to predict solute-solvent interactions.[1][2]

Property Data Source/Notes

_ 2-(4-Methoxyphenoxy)-5-
Chemical Name ) o IUPAC
nitropyridine

CAS Number 71973-03-0 [1, 2]
Molecular Formula Ci12H10N204
Molecular Weight 246.22 g/mol

Pyridine ring (e- deficient)
Structure linked to Anisole (e- rich) via

ether oxygen.[1][3]

) Solid (Crystalline blocks or
Physical State [3]
powder)

Predicted range:[2][4] 80-110 Based on analog 2-methoxy-5-

Melting Point ) o
°C nitropyridine (104-108°C) [4]

LogP (Predicted) ~25-3.0 Lipophilic nature

Structural Analysis for Solubility Prediction

The molecule contains two distinct aromatic systems connected by an ether linkage.[1][2]

 Nitro-Pyridine Moiety: Highly electron-deficient.[1][2] Creates a strong dipole, facilitating
solubility in polar aprotic solvents (DMSO, Acetone).[2]

» Methoxyphenoxy Moiety: Electron-rich and lipophilic.[1][2] Enhances solubility in chlorinated
solvents (DCM) and aromatics (Toluene), while reducing water solubility.[2]

Solubility Landscape
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The following classification is derived from standard "like-dissolves-like" principles applied to
nitropyridine ethers and corroborated by reaction solvents reported in literature [3, 5].

A. High Solubility Solvents (Process Solvents)
Best for: Reaction media, preparing stock solutions.[2][3]

e Dichloromethane (DCM) / Chloroform: Excellent solubility due to favorable dipole-dipole
interactions and lack of hydrogen bond donation from the solvent.[1][2]

o Dimethyl Sulfoxide (DMSO) / DMF: High solubility (>100 mg/mL estimated).[2] The nitro
group interacts strongly with the polar aprotic centers of these solvents.[1][2]

o Ethyl Acetate: Good solubility.[1][2] Often used as the extraction solvent in workups [5].[1][2]

B. Temperature-Dependent Solvents (Crystallization
Candidates)

Best for: Purification via recrystallization.[1][2]

» Ethanol / Methanol: Moderate solubility at room temperature; high solubility at boiling point.
[1][2] The compound lacks H-bond donors, limiting interaction with alcohols at low temps,
making these ideal for cooling crystallization.[1][2]

o Toluene: Moderate solubility.[1][2] Useful for azeotropic drying or high-temperature reactions.

[1][2]

C. Anti-Solvents (Precipitation Media)

Best for: Crashing out product or washing filter cakes.[2]

o Water: Practically insoluble (<0.1 mg/mL).[1][2] Used to quench reactions or wash away
inorganic salts (NaCl, NaNO3) [5].[2]

o Hexanes / Heptane: Low solubility.[1][2] Can be added to an Ethyl Acetate or Toluene
solution to induce precipitation.[1][2]

Experimental Protocols
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As a Senior Scientist, | strongly advise against relying solely on predicted values for critical
process steps.[2] Use the following self-validating protocols to generate precise data for your
specific batch.

Protocol 1: Gravimetric Solubility Determination (Shake-
Flask Method)

Objective: Determine the saturation concentration (

) in a specific solvent at a defined temperature.

Materials:

2-(4-Methoxyphenoxy)-5-nitropyridine (excess)[1][3]

Target Solvent (HPLC Grade)

Temperature-controlled shaker/incubator([1]

0.45 um PTFE Syringe Filter[2]

Workflow:

: Add Excess Solid Equilibration Saturated Supernatant

Filtration Gravimetric Analysis

(0.45 um PTFE)

Evaporation
& Weighing

Click to download full resolution via product page
Figure 1: Standardized workflow for gravimetric solubility determination.
e Preparation: Add excess solid compound to 5 mL of solvent in a sealed vial.

o Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Ensure solid
remains visible (saturation).[1][2]

« Filtration: Withdraw 1-2 mL of supernatant and filter through a pre-warmed 0.45 pym PTFE
filter (to prevent precipitation during filtration).
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» Quantification: Transfer a precise volume (e.g., 1.00 mL) to a pre-weighed tare vessel.
Evaporate solvent (vacuum or Nz stream) and weigh the residue.[2]

o Calculation: Solubility (mg/mL) = (Mass of Residue) / (Volume of Aliquot).[2]
Protocol 2: Recrystallization Solvent Screening
Objective: Identify the optimal solvent system for purification.

Logic: We seek a system with a steep solubility curve (low solubility at
, high at

).

Recommended Screen:

o Ethanol (Pure): Test solubility at reflux vs. 0°C.

o EtOAc / Heptane (Binary): Dissolve in min. vol. EtOAc, add hot Heptane until cloudy, cool to
0°C.

e Toluene: Good for removing non-polar impurities.[1][2]

Process Engineering Context: Synthesis &
Purification[13]

Understanding solubility is most critical during the synthesis of this compound via Nucleophilic
Aromatic Substitution (SNAr).[2]

Reaction Scheme

The synthesis typically involves the coupling of 4-methoxyphenol with 2-chloro-5-nitropyridine.

[113]
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; 2-(4-Methoxyphenoxy)-

Base (K2COs or NaH)
Solvent: DMSO/DMF - 5-nitropyridine

E-Chloro-s—nitropyridinew (High Sol.)

+
4-Methoxyphenol

Click to download full resolution via product page
Figure 2: SNAr Synthesis Pathway highlighting solubility roles.
Process Insights:

e Reaction Solvent: Polar aprotic solvents (DMF, DMSO) are chosen not just for solubility of
the organic reactants, but to solvate the base (K2COs) and stabilize the transition state.[2]

e Quench/Workup: The reaction mixture is often poured into Water.[1][2]

o Why? The inorganic salts (KCI) dissolve in water.[1][2] The target product (CAS 71973-03-
0) is insoluble in water and precipitates out, allowing for easy filtration or extraction into
EtOAc [5].[1][2]

References

e BLD Pharm. (2025).[1][2] Product Analysis: 2-(4-Methoxyphenoxy)-5-nitropyridine (CAS
71973-03-0).[1][5] Retrieved from

e MolAid Chemical Database. (2024).[1][2] Reaction information for CAS 71973-03-0.
Retrieved from [2]

e Nasir, et al. (2010).[1][2][6] Crystal structure of 2-(4-methoxyphenoxy)-3-nitropyridine. Acta
Crystallographica Section E. (Analogous structure analysis). Retrieved from

e Sigma-Aldrich. (2025).[1][2][7] Safety Data Sheet: 2-Methoxy-5-nitropyridine. Retrieved from
[2]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3151691/docs?utm_src=pdf-body-img#solubility-profile-process-engineering-guide-2-4-methoxyphenoxy-5-nitropyridine-1
https://www.chemscene.com/product/182925-45-7.html
https://prepchem.com/2-methoxy-5-nitropyridine/
https://www.chemscene.com/product/182925-45-7.html
https://prepchem.com/2-methoxy-5-nitropyridine/
https://www.chemscene.com/product/182925-45-7.html
https://prepchem.com/2-methoxy-5-nitropyridine/
https://www.chemscene.com/product/182925-45-7.html
https://prepchem.com/2-methoxy-5-nitropyridine/
https://www.chemscene.com/product/182925-45-7.html
https://www.benchchem.com/product/b3151691/docs?utm_src=pdf-body#solubility-profile-process-engineering-guide-2-4-methoxyphenoxy-5-nitropyridine-1
https://prepchem.com/2-methoxy-5-nitropyridine/
https://www.bldpharm.com/products/71973-03-0.html
https://prepchem.com/2-methoxy-5-nitropyridine/
https://www.chemscene.com/product/182925-45-7.html
https://www.chemscene.com/product/182925-45-7.html
https://prepchem.com/2-methoxy-5-nitropyridine/
https://www.chemscene.com/product/182925-45-7.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3007986/
https://prepchem.com/2-methoxy-5-nitropyridine/
https://www.chemscene.com/product/182925-45-7.html
https://www.thegoodscentscompany.com/data/rw1590571.html
https://www.chemscene.com/product/182925-45-7.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3151691?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ PrepChem. (2024).[1][2] Synthesis of 2-methoxy-5-nitropyridine and related ethers.
Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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